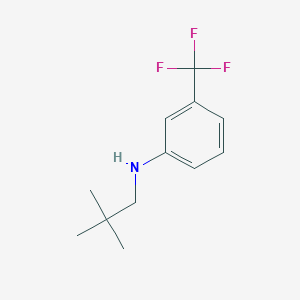

N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline

説明

特性

IUPAC Name |

N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N/c1-11(2,3)8-16-10-6-4-5-9(7-10)12(13,14)15/h4-7,16H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQHZTYHDQQGIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651277 | |

| Record name | N-(2,2-Dimethylpropyl)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887590-46-7 | |

| Record name | N-(2,2-Dimethylpropyl)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Steric Impact of the 2,2-Dimethylpropyl (Neopentyl) Group on Aniline Reactivity

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary

The introduction of a 2,2-dimethylpropyl (neopentyl) group onto an aniline scaffold represents a critical inflection point in structure-activity relationship (SAR) campaigns. Unlike a simple tert-butyl group, the neopentyl moiety possesses a methylene "hinge" (

This guide analyzes the mechanistic consequences of this group, specifically focusing on steric inhibition of solvation , kinetic protection against metabolic N-dealkylation , and the divergence in synthetic protocols required to install this moiety.

Structural Dynamics & Steric Parameters[1]

The neopentyl group (

1.1 The "Hinge" Effect vs. tert-Butyl

While a tert-butyl group attached directly to nitrogen (

Table 1: Comparative Steric and Electronic Parameters

| Substituent ( | Taft Steric Parameter ( | Electronic Effect (Inductive) | Impact on Aniline pKa (Approx) |

| 0.00 (Ref) | +I (Weak) | ~4.85 | |

| -1.54 | +I (Strong) | ~5.0 - 6.0 (Gas phase) / Attenuated in water | |

| -1.74 | +I (Moderate) | ~4.6 - 4.8 |

Note: The

Electronic vs. Steric Interplay: The Basicity Paradox

A critical insight for medicinal chemists is that

2.1 Steric Inhibition of Solvation

In the gas phase, the neopentyl group increases basicity via electron donation. However, in aqueous or protic media, the bulky tail prevents solvent molecules from effectively stabilizing the conjugate acid (the ammonium cation).

-

Mechanism: The ammonium hydrogen atoms are shielded by the hydrophobic bulk of the tert-butyl tail.

-

Result: The energetic penalty of poor solvation outweighs the inductive stabilization, suppressing the pKa. This is a classic example of Steric Inhibition of Solvation .

Synthetic Reactivity Profile

The installation of the neopentyl group is the most common failure point in early process development due to the inertness of neopentyl halides.

3.1 The Failure of Direct Alkylation (

)

Attempting to react aniline with neopentyl bromide (or iodide) will result in <5% yield, even under forcing conditions.

-

Reason: The

-quaternary carbon of the neopentyl halide blocks the backside trajectory required for the

3.2 The Solution: Reductive Amination

The only robust pathway for installing this group is Reductive Amination using pivalaldehyde (trimethylacetaldehyde). This route proceeds via a sterically congested but accessible imine intermediate.

Figure 1: Comparison of synthetic routes. Direct alkylation is futile due to the steric shielding of the electrophilic carbon in neopentyl halides.

Experimental Protocols

Protocol A: Synthesis of

-Neopentylaniline (Reductive Amination)

Use this protocol for standard SAR generation.

Reagents:

-

Aniline derivative (1.0 equiv)

-

Pivalaldehyde (1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv) or

-

Acetic Acid (catalytic, if using STAB)

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

Step-by-Step Methodology:

-

Imine Formation: In a dry flask, dissolve the aniline (10 mmol) in MeOH (30 mL). Add pivalaldehyde (12 mmol).

-

Critical Insight: If the aniline is electron-deficient, add 4Å molecular sieves and reflux for 2 hours to drive imine formation before reduction.

-

-

Reduction: Cool the mixture to 0°C. Add

(15 mmol) portion-wise over 20 minutes. (Caution: Exothermic hydrogen evolution). -

Quench: Stir at room temperature for 2 hours. Quench with saturated

. -

Workup: Extract with Ethyl Acetate (

mL). Wash organics with brine, dry over -

Purification: Flash chromatography (Hexanes/EtOAc).

Self-Validating Checkpoint: The crude NMR should show a characteristic singlet (or doublet if protonated) for the

Protocol B: Buchwald-Hartwig Coupling with Neopentylamine

Use this protocol if building the molecule from an Aryl Halide + Neopentylamine.

Coupling bulky primary amines like neopentylamine requires specific ligand systems to prevent

Recommended System:

-

Catalyst:

or Pd-crotyl chloride dimer. -

Ligand: BrettPhos or RuPhos . (Standard ligands like

or BINAP often fail). -

Base:

(Strong base required). -

Solvent: Toluene or Dioxane,

.

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

When subjecting

-

Ortho-Blocking: The neopentyl group exerts a "buttressing effect." The conformational sweep of the tail effectively blocks the ortho positions.

-

Para-Selectivity: Incoming electrophiles are directed almost exclusively to the para position.

-

Meta-Substitution: Unlike

-acyl groups, the

Figure 2: Regioselectivity map. The neopentyl group acts as a steric shield for ortho-positions.

Medicinal Chemistry Applications

Metabolic Stability: The neopentyl group is a "metabolic dead end" for many P450 enzymes.

-

N-Dealkylation: Slower than

-ethyl or -

Aliphatic Hydroxylation: The terminal methyl groups are difficult to oxidize compared to straight chains (

-butyl) due to the high C-H bond dissociation energy of primary methyls and steric access issues.

Lipophilicity: It adds significant lipophilicity (+LogP) without the liability of rapid metabolism, making it useful for penetrating the Blood-Brain Barrier (BBB), provided the pKa suppression does not lead to excessive protein binding.

References

-

Taft Steric Parameters: Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (M. S. Newman, ed.). Wiley, New York.

-

Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.

-

Buchwald-Hartwig of Bulky Amines: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

-

Steric Inhibition of Solvation: Brown, H. C., & Kanner, B. (1966). Steric Effects in the Solvation of Protonated Amines. Journal of the American Chemical Society, 88(5), 986–992.

-

Neopentyl Halide Reactivity: Dostrovsky, I., & Hughes, E. D. (1946). Mechanism of substitution at a saturated carbon atom. Part XXVI. The role of steric hindrance. Journal of the Chemical Society, 157-161.

Application Note: A Comprehensive Guide to the Synthesis of N-neopentyl-3-(trifluoromethyl)aniline via Reductive Amination

Abstract: This document provides a detailed protocol and in-depth scientific context for the synthesis of N-neopentyl-3-(trifluoromethyl)aniline, a valuable building block in pharmaceutical and materials science research. The synthesis is achieved through a one-pot reductive amination procedure, a cornerstone of modern organic chemistry for its efficiency and selectivity. This guide delves into the mechanistic underpinnings of the reaction, offers a robust, step-by-step experimental protocol, and discusses critical parameters to ensure a successful and reproducible outcome. It is intended for researchers, chemists, and drug development professionals seeking a reliable method for the N-alkylation of anilines.

Introduction and Scientific Rationale

N-alkylated anilines, particularly those bearing fluorinated substituents, are privileged scaffolds in medicinal chemistry and advanced materials. The trifluoromethyl group is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity. The synthesis of specific N-alkylated derivatives, such as N-neopentyl-3-(trifluoromethyl)aniline, is therefore of significant interest.

Reductive amination stands out as one of the most effective and widely utilized methods for the formation of carbon-nitrogen (C-N) bonds.[1][2] This strategy offers significant advantages over traditional N-alkylation with alkyl halides, most notably the prevention of overalkylation, which often plagues reactions with primary amines.[3] The one-pot nature of the reaction, where imine formation and subsequent reduction occur in the same vessel, provides high operational simplicity and efficiency, making it a preferred method in both academic and industrial settings.[4][5]

This application note focuses on the reaction between 3-(trifluoromethyl)aniline and pivalaldehyde (2,2-dimethylpropanal) in the presence of a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃).

The Mechanism: A Tale of Two Steps in One Pot

The success of a one-pot reductive amination hinges on the careful orchestration of two sequential chemical events: the formation of an imine intermediate and its immediate reduction to the target amine. The choice of reducing agent is critical; it must be reactive enough to reduce the protonated imine (iminium ion) but not so powerful as to reduce the starting aldehyde.[6]

-

Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine, 3-(trifluoromethyl)aniline, on the carbonyl carbon of pivalaldehyde. This process is typically catalyzed by a weak acid, such as acetic acid. The acid serves a dual purpose: it protonates the carbonyl oxygen, rendering the aldehyde more electrophilic, and facilitates the subsequent dehydration of the hemiaminal intermediate to form the C=N double bond of the imine.[7][8] In the acidic medium, the imine is in equilibrium with its protonated form, the highly reactive iminium ion.

-

Selective Hydride Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[9] The electron-withdrawing acetoxy groups moderate the reactivity of the borohydride, making it less reactive than sodium borohydride (NaBH₄).[10] This tempered reactivity allows it to selectively reduce the electrophilic iminium ion at a much faster rate than the starting aldehyde.[3][10] This high selectivity is the cornerstone of the one-pot procedure, preventing the wasteful formation of neopentyl alcohol.[10][11]

Detailed Experimental Protocol

This protocol outlines a reliable procedure for the synthesis of N-neopentyl-3-(trifluoromethyl)aniline on a laboratory scale.

Materials and Reagents

Proper planning and preparation are essential for a successful synthesis. The following table summarizes the required reagents and their relevant properties.

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Properties & Notes |

| 3-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | 10.0 | 1.61 | 1.22 | d = 1.32 g/mL. Liquid. |

| Pivalaldehyde | C₅H₁₀O | 86.13 | 11.0 | 0.95 | 1.20 | d = 0.79 g/mL. Liquid. (1.1 eq) |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 15.0 | 3.18 | - | Solid. Moisture sensitive. (1.5 eq) |

| Acetic Acid (Glacial) | CH₃COOH | 60.05 | ~1.0 | 0.06 | 0.057 | d = 1.05 g/mL. Catalyst. (0.1 eq) |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | - | 40 | d = 1.25 g/mL. Anhydrous solvent. |

| Saturated NaHCO₃ solution | - | - | - | - | ~50 | Aqueous solution for work-up. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | ~100 | Extraction solvent. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~5 | - | Drying agent. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(trifluoromethyl)aniline (1.61 g, 10.0 mmol).

-

Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE, 40 mL) to the flask.[9] Stir the solution until the aniline is fully dissolved. Add pivalaldehyde (1.20 mL, 11.0 mmol) followed by glacial acetic acid (0.057 mL, 1.0 mmol) via syringe.

-

Imine Formation: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 1 hour. This allows for the formation of the imine intermediate.

-

Reduction Step: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the mixture in three portions over 15 minutes. Note: The addition can be slightly exothermic. Portion-wise addition helps to control the reaction temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 10% Ethyl Acetate in Hexanes). The disappearance of the starting aniline (visualized with a UV lamp or staining) indicates reaction completion.[12]

-

Work-up and Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM, 3 x 30 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (1 x 40 mL) to remove residual water, and dry over anhydrous magnesium sulfate (MgSO₄).[4]

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to isolate the pure N-neopentyl-3-(trifluoromethyl)aniline.[13]

-

Characterization: Characterize the final product by NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis, from initial setup to final product characterization.

Caption: General workflow for the synthesis of N-neopentyl-3-(trifluoromethyl)aniline.

Key Considerations and Troubleshooting

-

Reagent Quality: Pivalaldehyde can oxidize to pivalic acid upon prolonged exposure to air. Using freshly distilled or recently purchased aldehyde is recommended for optimal yields. Sodium triacetoxyborohydride is moisture-sensitive; it should be handled quickly in a dry environment.

-

Solvent Choice: 1,2-Dichloroethane (DCE) is an excellent solvent for this reaction as it does not react with NaBH(OAc)₃, unlike protic solvents such as methanol.[9][14] Tetrahydrofuran (THF) is also a suitable alternative.[11]

-

Incomplete Reaction: If TLC analysis shows significant unreacted starting material after 24 hours, an additional portion of NaBH(OAc)₃ (0.2-0.3 eq) can be added. Ensure the reaction is protected from atmospheric moisture, which can consume the reducing agent.

-

Weakly Basic Anilines: 3-(Trifluoromethyl)aniline is a weakly basic amine due to the electron-withdrawing nature of the -CF₃ group. Such amines are excellent substrates for this procedure, as they are less prone to side reactions.[6]

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Chemical Handling: Conduct the reaction in a well-ventilated fume hood.

-

3-(Trifluoromethyl)aniline: Toxic and an irritant. Avoid inhalation and contact with skin.

-

Pivalaldehyde: Flammable liquid and vapor. Irritant.

-

1,2-Dichloroethane (DCE): Carcinogen and toxic. Handle with extreme care.

-

Sodium Triacetoxyborohydride: Reacts with water to produce flammable hydrogen gas. Handle away from water and moisture.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

-

What is the role of acetic acid in the reductive amination experiment? - brainly.com. (2024). Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Available at: [Link]

-

Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. (n.d.). Available at: [Link]

-

Reductive Amination - Common Conditions. (n.d.). Available at: [Link]

-

Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. Available at: [Link]

-

Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed, 31633341. Available at: [Link]

-

Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Available at: [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

-

Powers, I. G., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(35), 30894-30903. Available at: [Link]

-

Sodium triacetoxyborohydride - Organic Chemistry Portal. (n.d.). Available at: [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed, 8667229. Available at: [Link]

-

Ali, C. M., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 226-250. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. brainly.com [brainly.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sodium triacetoxyborohydride [organic-chemistry.org]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Application Note & Protocol: Strategic N-Alkylation of Electron-Deficient Anilines with Hindered Halides

Abstract

The formation of carbon-nitrogen (C-N) bonds to construct N-alkylated anilines is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials.[1][2][3] However, the direct N-alkylation of electron-deficient anilines with sterically hindered secondary or tertiary alkyl halides presents a significant synthetic challenge. The low nucleophilicity of the aniline nitrogen, coupled with the steric bulk of the halide which favors elimination over substitution, often leads to low yields or no reaction under classical conditions. This guide provides a detailed examination of modern catalytic protocols, primarily focusing on palladium-catalyzed Buchwald-Hartwig amination, to overcome these electronic and steric barriers. We will explore the mechanistic rationale behind component selection, present detailed, field-proven protocols, and offer a comparative analysis of catalytic systems to empower researchers in this demanding synthetic area.

The Synthetic Conundrum: Overcoming Steric and Electronic Inertness

The direct alkylation of an aniline with an alkyl halide is a classical SN2 reaction. However, this pathway becomes highly inefficient when faced with a combination of two challenging factors:

-

Poor Nucleophile: Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the aniline ring delocalize the nitrogen's lone pair, drastically reducing its nucleophilicity and its ability to attack an electrophilic carbon center.[4]

-

Hindered Electrophile: Secondary and, particularly, tertiary alkyl halides are sterically encumbered. This bulkiness physically impedes the backside attack required for an SN2 reaction. Furthermore, these substrates are highly susceptible to E2 elimination in the presence of a base, leading to the formation of undesired alkenes as the major byproduct.

This dual challenge necessitates a shift from traditional nucleophilic substitution to more sophisticated transition-metal-catalyzed cross-coupling strategies.

The Catalytic Solution: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized C-N bond formation, providing a powerful tool for coupling amines with aryl and alkyl halides.[1][5][6] The reaction proceeds through a catalytic cycle involving a palladium center, which masterfully orchestrates the coupling of the two challenging partners.[1][7][8]

The generally accepted mechanism involves three key stages:

-

Oxidative Addition: A low-valent Pd(0) complex reacts with the alkyl halide (R-X) to form a Pd(II) intermediate.

-

Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a more nucleophilic amido species.

-

Reductive Elimination: The alkyl and amido groups on the palladium center couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[1][7][8]

Critically, steric hindrance that plagues the SN2 reaction can actually be beneficial for the final reductive elimination step in the catalytic cycle, making this approach uniquely suited for the problem.[9]

Caption: Figure 1: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Critical Parameters and Their Scientific Rationale

Success in this challenging coupling hinges on the careful selection of four key components: the catalyst system, the base, the solvent, and the temperature.

The Catalyst System: Palladium Precatalyst and Ligand Choice

The "ligand" is arguably the most critical component. For coupling hindered substrates, the ligand must be both bulky and electron-rich.[5][9]

-

Expertise: Bulky ligands, such as the dialkylbiarylphosphines developed by the Buchwald group (e.g., XPhos, RuPhos, BrettPhos), create a sterically crowded environment around the palladium center.[5] This large steric footprint promotes the bond-forming reductive elimination step, which is often the rate-limiting step for hindered substrates.[9]

-

Causality: Electron-rich phosphines increase the electron density on the palladium, which in turn facilitates the initial oxidative addition of the alkyl halide to the Pd(0) center. This is especially important for less reactive halides like alkyl chlorides.

Commonly used palladium sources are air-stable precatalysts like [Pd(cinnamyl)Cl]₂ or G3/G4 palladacycles, which readily generate the active Pd(0) species in situ.

The Base: A Delicate Balance

The base must be strong enough to deprotonate the weakly acidic electron-deficient aniline (pKa ~1-5 in DMSO) but must be non-nucleophilic to avoid reacting with the alkyl halide in a competitive SN2 reaction.

-

Expertise: Strong, sterically hindered alkoxides like sodium tert-butoxide (NaOtBu) are frequently the base of choice. Their bulk prevents them from acting as nucleophiles.

-

Alternative Choices: For substrates that may be sensitive to strong alkoxides, other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can be effective alternatives, though they may require higher temperatures or longer reaction times.[8]

The Solvent: More Than Just a Medium

The solvent must solubilize all components and remain stable at elevated temperatures.

-

Expertise: Aprotic, non-coordinating solvents are preferred. Toluene and dioxane are the most common choices. They provide good solubility for a wide range of substrates and do not interfere with the catalytic cycle.

-

Causality: Protic solvents (like alcohols) can interfere with the base and the catalyst. Highly polar aprotic solvents like DMF or DMSO should be used with caution, as they can sometimes coordinate to the palladium center and inhibit catalysis, though some specific protocols may call for them.[10]

Temperature: Driving the Reaction Forward

Due to the high activation energies involved in coupling unreactive partners, thermal energy is almost always required.

-

Expertise: Reaction temperatures typically range from 80 to 110 °C.

-

Technology Insight: Microwave-assisted heating has emerged as a powerful technique to accelerate these reactions.[11][12][13][14] The efficient and rapid heating provided by microwaves can significantly reduce reaction times from many hours to as little as 30-90 minutes, often improving yields and reducing byproduct formation.[11][15]

Comparative Analysis of Catalytic Systems

The choice of ligand can have a profound impact on reaction efficiency. The following table provides a summary of typical results for the model reaction between 4-nitroaniline and 2-bromopropane, illustrating the effectiveness of different modern catalyst systems.

| Catalyst System (Pd/Ligand) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-18 | 85-95 |

| [Pd(cinnamyl)Cl]₂ / RuPhos | LiHMDS | Dioxane | 100 | 12-18 | 80-90 |

| BrettPhos Pd G3 / K₃PO₄ | Toluene | 110 | 18-24 | 75-85 | |

| Pd(OAc)₂ / tBuXPhos | NaOtBu | Toluene (MW) | 140 | 1.5 | ~90[15] |

| NiBr₂·diglyme / dtbbpy (Photoredox) | Organic Base | Dioxane | Room Temp (Blue LED) | 24 | 70-85[16] |

Detailed Experimental Protocols

Trustworthiness: Adherence to inert atmosphere techniques is critical for success, as the active Pd(0) catalyst and some phosphine ligands are sensitive to oxygen.

General Laboratory Setup

Caption: Figure 2: General Experimental Workflow.

Protocol A: Palladium-Catalyzed N-Alkylation of 4-Nitroaniline with sec-Butyl Bromide

This protocol provides a representative procedure using a state-of-the-art Buchwald ligand.

Materials:

-

4-Nitroaniline (138 mg, 1.0 mmol, 1.0 equiv)

-

sec-Butyl bromide (164 mg, 1.2 mmol, 1.2 equiv)

-

XPhos (48 mg, 0.1 mmol, 10 mol%)

-

Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol% Pd)

-

Sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 equiv)

-

Anhydrous, degassed toluene (5 mL)

Procedure:

-

Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-nitroaniline, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10 minutes. Alternatively, evacuate and backfill the flask with inert gas three times.

-

Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe. Follow with the addition of sec-butyl bromide.

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 16 hours.

-

Monitoring: The reaction can be monitored by taking small aliquots (via syringe) and analyzing by TLC (staining with KMnO₄) or GC-MS.

-

Workup: After cooling to room temperature, carefully quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(sec-butyl)-4-nitroaniline.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong base.3. Ligand degradation. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvent.2. Switch to a stronger base (e.g., K₃PO₄ to NaOtBu).3. Use a fresh bottle of ligand; some are air-sensitive. |

| Alkene Byproduct Formation | 1. Base is too nucleophilic.2. Reaction temperature is too high. | 1. Ensure a hindered base like NaOtBu or LiHMDS is used.2. Reduce the reaction temperature by 10-20 °C and increase reaction time. |

| Hydrodehalogenation of Halide | Presence of a hydrogen source and catalyst decomposition. | Ensure anhydrous conditions. Consider a different ligand that promotes reductive elimination more effectively. |

| Dialkylation of Aniline | Aniline/halide stoichiometry is off; product is more nucleophilic than starting material. | Use a slight excess of the aniline relative to the halide (e.g., 1.2 : 1.0). This is less common with electron-deficient anilines. |

Conclusion

The N-alkylation of electron-deficient anilines with hindered halides, while challenging, is readily achievable through modern palladium-catalyzed cross-coupling chemistry. The success of the Buchwald-Hartwig amination in this context is a testament to the power of ligand design in controlling reactivity and selectivity. By understanding the mechanistic principles and carefully selecting the ligand, base, and solvent, researchers can reliably construct sterically congested C-N bonds that were once considered synthetically inaccessible. This guide provides a robust framework and actionable protocols to facilitate the synthesis of these valuable molecular scaffolds for applications in drug discovery and materials science.

References

-

Gour, J., Gatadi, S., Malasala, S., Yaddanpudi, M. V., & Nanduri, S. (2019). A Microwave-Assisted SmI2-Catalyzed Direct N-Alkylation of Anilines with Alcohols. The Journal of Organic Chemistry, 84(11), 7488–7494. Available at: [Link][11][17][18]

-

Organic Chemistry Portal. (2019). A Microwave-Assisted SmI2-Catalyzed Direct N-Alkylation of Anilines with Alcohols. Available at: [Link][12]

-

Jaisinghani, H. G., & Khadilkar, B. M. (1999). Microwave Assisted, Highly Efficient Solid state N- and S-Alkylation. Synthetic Communications, 29(21), 3693-3699. Available at: [Link][13]

-

Anand, S., & Gunanathan, C. (2024). An overview of palladium-catalyzed N-alkylation reactions. Organic & Biomolecular Chemistry. Available at: [Link][2][14][19]

-

Fu, G. C., et al. (2018). Photoinduced, Copper-Catalyzed Enantioconvergent Alkylations of Anilines by Racemic Tertiary Electrophiles: Synthesis and Mechanism. Journal of the American Chemical Society. Available at: [Link][20]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link][1]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link][8]

-

Li, X. (2016). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 55(43), 13380-13383. Available at: [Link][9]

-

Zhang, H., et al. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry, 87(16), 10836–10852. Available at: [Link][16]

-

Pouresmaeily, M., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125. Available at: [Link][4]

-

The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link][5]

-

Linciano, P., et al. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24(17), 2249-2254. Available at: [Link][15]

-

Cioffi, C. L. (2023). Chapter 3: Synthetic Methods for Primary Anilines. In Modern Synthetic Methods for Biologically Active Molecules. Available at: [6]

-

Jia, Z., et al. (2023). Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. Molecules, 28(21), 7411. Available at: [Link][21]

-

Bayguzina, A. R., Musina, Ch. F., & Khusnutdinov, R. I. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Russian Journal of Organic Chemistry, 54, 1652–1659. Available at: [Link][22][23]

-

Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(24), 7543. Available at: [Link][24]

-

Shi, F., et al. (2011). Palladium catalyzed N-alkylation of amines with alcohols. Tetrahedron Letters, 52(46), 6138-6141. Available at: [Link][25]

-

Barluenga, J., et al. (2018). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 9(1), 3153. Available at: [Link][26]

-

University of Alabama. (n.d.). An evaluation of the ligand effects on neopentyl phosphine derived precatalysts for n-arylation. Available at: [Link][27]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link][3]

-

American Chemical Society. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link][28]

-

Royal Society of Chemistry. (2026). N alkylation at sp3 Carbon Reagent Guide. Available at: [Link][10]

-

Mandal, M., & Gunanathan, C. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(2), 996–1007. Available at: [Link][29]

-

ResearchGate. (2021). Palladium Catalyzed N-Alkylation of Amines with Alcohols. Available at: [Link][30]

-

Kim, J., & Chang, S. (2015). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications, 51(4), 731-734. Available at: [Link][31]

-

Watson, D. A., et al. (2023). Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. Journal of the American Chemical Society, 145(8), 4707–4715. Available at: [Link][32]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

- 5. m.youtube.com [m.youtube.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 10. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 11. A Microwave-Assisted SmI2-Catalyzed Direct N-Alkylation of Anilines with Alcohols [organic-chemistry.org]

- 12. A Microwave-Assisted SmI2-Catalyzed Direct N-Alkylation of Anilines with Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. An overview of palladium-catalyzed N-alkylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. An overview of palladium-catalyzed N-alkylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Photoinduced, Copper-Catalyzed Enantioconvergent Alkylations of Anilines by Racemic Tertiary Electrophiles: Synthesis and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. semanticscholar.org [semanticscholar.org]

- 24. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. chemistry.mdma.ch [chemistry.mdma.ch]

- 26. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. UA Cloudflare [ir-api.ua.edu]

- 28. pubs.acs.org [pubs.acs.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. researchgate.net [researchgate.net]

- 31. Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 32. Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines [organic-chemistry.org]

Application Note: Solvent Selection for N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline Reactions

Abstract

This guide provides a technical framework for solvent selection in reactions involving N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline (referred to herein as NDT-Aniline ).[1][2] This substrate presents a unique "dual-deactivation" challenge: the 3-trifluoromethyl (

Molecular Profile & Solubility Analysis[1][2]

To select the correct solvent, one must first understand the substrate's physicochemical "personality."

The "Neopentyl-Trifluoromethyl Paradox"

NDT-Aniline is a secondary amine, but its reactivity does not mirror typical secondary anilines (e.g., N-methylaniline).[1][2]

-

Electronic Deactivation: The meta-

group is a strong electron-withdrawing group (EWG) ( -

Steric Shielding: The neopentyl group contains a quaternary carbon at the

-position. This "beta-branching" creates a steric wall that hinders the approach of electrophiles to the nitrogen and prevents the amine from adopting planar conformations required for optimal conjugation.

Solubility Rules

Due to the lipophilic fluorinated tail and the greasy neopentyl head, NDT-Aniline exhibits Type IV (Lipophilic) solubility behavior.

| Solvent Class | Solubility Rating | Suitability | Notes |

| Water | Insoluble | Poor | Biphasic systems only.[1][2] |

| Alcohols (MeOH, EtOH) | Moderate | Fair | Good solubility, but H-bonding "cages" the nucleophile, further reducing reactivity.[2] |

| Chlorinated (DCM, DCE) | High | Excellent | Ideal for workup and non-thermal reactions.[2] |

| Polar Aprotic (DMF, DMSO) | High | Good | Essential for boosting nucleophilicity in |

| Hydrocarbons (Toluene) | High | Excellent | Preferred for metal-catalyzed coupling at high temps.[1][2] |

| Fluorinated (HFIP, TFE) | High | Specialized | "Smart solvents" for activating electrophiles.[2][4] |

Solvent Selection Decision Matrix

The following logic flow dictates solvent choice based on the intended transformation.

Figure 1: Decision tree for selecting the optimal solvent system based on reaction mechanism.[1][2]

Detailed Protocols & Mechanistic Insights

Scenario A: N-Alkylation (Synthesis of Tertiary Amines)

Challenge: The nitrogen is sterically crowded by the neopentyl group and electronically poor. Standard

-

Mechanism:[1][2][3][5][6] These solvents solvate cations (e.g.,

from

Protocol 1: N-Methylation of NDT-Aniline

-

Dissolution: Dissolve 1.0 eq of NDT-Aniline in anhydrous DMF (0.2 M concentration).

-

Why DMF? High dielectric constant (

) stabilizes the transition state; high boiling point allows heating if necessary.[2]

-

-

Base Addition: Add 2.0 eq of

(Cesium Carbonate).[2]-

Why Cesium? The larger

cation is more loosely held by the solvent, increasing the basicity of the carbonate in organic media ("Cesium Effect").

-

-

Reagent Addition: Add 1.2 eq of Methyl Iodide (MeI) dropwise at 0°C, then warm to RT.

-

Note: Due to the neopentyl group, if the reaction is slow at RT, heat to 60°C.

-

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over

.

Scenario B: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Challenge: The bulky neopentyl group makes oxidative addition/reductive elimination difficult.[1][2] Coordinating solvents can displace the bulky phosphine ligands needed to accommodate this substrate.[2] Solution: Use Non-Polar Aromatics (Toluene, Xylene) .[2]

Protocol 2: Arylation of NDT-Aniline

-

Solvent Prep: Sparge anhydrous Toluene with Argon for 15 mins.

-

Why Toluene? Non-coordinating.[2] It does not compete with the amine for the Palladium center.

-

-

Catalyst System: Use

(catalyst) with a bulky ligand like BrettPhos or RuPhos .[2]-

Ligand Choice: These ligands are designed for sterically hindered secondary amines.[2]

-

-

Reaction: Combine NDT-Aniline (1.0 eq), Aryl Bromide (1.2 eq), NaOtBu (1.5 eq), and Catalyst (2 mol%) in Toluene. Heat to 100°C.

Scenario C: Advanced Activation with HFIP (Michael Addition)

Challenge: Reacting weak nucleophiles like NDT-Aniline with Michael acceptors (e.g., acrylates) is notoriously difficult.[1][2] Solution: Use 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) .[1][2]

-

Mechanism:[1][2][3][5][6] HFIP is a strong Hydrogen Bond Donor (HBD).[2] It H-bonds to the carbonyl of the electrophile (activating it) while being too bulky and fluorinated to effectively "cage" the nucleophilic aniline nitrogen.

Protocol 3: Aza-Michael Addition

-

Mix: Dissolve NDT-Aniline (1.0 eq) and Methyl Acrylate (1.5 eq) in HFIP (0.5 M).

-

Conditions: Stir at RT for 2-4 hours. No catalyst is required.[2]

-

Workup: Evaporate HFIP (can be recovered/distilled).

Comparative Data: Solvent Effects on Conversion[1][2][5]

The following table summarizes expected relative reaction rates for the alkylation of NDT-Aniline with Benzyl Bromide (

| Solvent | Dielectric Const.[2] ( | Relative Rate | Mechanistic Rationale |

| Hexane | 1.9 | < 5% | Poor solubility; no stabilization of transition state.[1][2] |

| Methanol | 33.0 | 15% | H-bonding cages the N-nucleophile (Ground State Stabilization).[1][2] |

| THF | 7.5 | 40% | Good solubility, but moderate polarity limits |

| Acetonitrile | 37.5 | 65% | Good polarity, but can coordinate to Lewis Acids/Metals.[2] |

| DMF | 36.7 | 95% | Naked nucleophile effect; optimal transition state stabilization.[2] |

Safety & Handling of Fluorinated Anilines

-

Toxicity: 3-(trifluoromethyl)aniline derivatives can show uncoupling activity in oxidative phosphorylation.[1][2] Handle in a fume hood.

-

Skin Absorption: The lipophilic nature of the neopentyl and

groups facilitates rapid skin absorption. Double-gloving (Nitrile) is mandatory.[1][2] -

Waste: Solvents containing

residues must be segregated into "Halogenated Waste" streams. Do not mix HFIP with strong bases (exothermic).[2]

References

-

Sheppard, W. A. (1969).[2] "m-Trifluoromethyl-N,N-Dimethylaniline".[1][2] Organic Syntheses, 49, 111.[2] Link

-

Comptes Rendus Chimie. (2018). "Solvent effects in the aza-Michael addition of anilines". Académie des Sciences.[2][4] Link

-

BenchChem Technical Support. (2025). "Optimizing N-propyl-3-(trifluoromethyl)aniline Synthesis". Link[1][2]

-

Chemistry Steps. (2022). "The Role of Solvent in SN1, SN2, E1 and E2 Reactions". Link

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 3. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]

- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 6. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of N-Alkylated Trifluoromethyl Anilines

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

N-alkylated trifluoromethyl anilines are a critical class of compounds in modern drug discovery and materials science, owing to the unique physicochemical properties imparted by the trifluoromethyl group. Their synthesis, however, often yields a mixture of the desired mono-alkylated product, unreacted starting materials, over-alkylated byproducts, and other impurities. The successful isolation of the target compound in high purity is paramount for its downstream applications and reliable structure-activity relationship (SAR) studies. This document provides a comprehensive guide to the prevalent and effective purification methods for this specific class of molecules, with a focus on column chromatography, recrystallization, and vacuum distillation. The protocols are designed to be robust and are accompanied by detailed explanations of the underlying principles, troubleshooting guides, and data presentation to ensure reproducible and high-quality outcomes.

Introduction: The Purification Challenge

The purification of N-alkylated trifluoromethyl anilines presents a unique set of challenges stemming from their molecular structure. The basicity of the aniline nitrogen can lead to strong interactions with acidic stationary phases like silica gel, resulting in peak tailing and poor separation during chromatography.[1] Furthermore, the polarity of the mono-alkylated product is often very similar to that of the starting aniline and the di-alkylated byproduct, complicating separation.[2] Discoloration due to the formation of colored oxidation products is another common issue that needs to be addressed.[3] This guide will equip the researcher with the necessary knowledge and practical protocols to navigate these challenges effectively.

Pre-Purification Work-up: Setting the Stage for Success

A crucial, yet often overlooked, aspect of successful purification is a thorough and well-executed aqueous work-up post-reaction. The primary goal is to remove inorganic salts, the base used in the N-alkylation reaction (e.g., potassium carbonate), and any highly polar solvents like DMF.

A typical work-up protocol involves:

-

Quenching the reaction mixture with water.

-

Extracting the product into a suitable organic solvent (e.g., ethyl acetate).

-

Washing the combined organic layers with a saturated aqueous sodium bicarbonate solution, followed by brine.[2]

-

Drying the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), followed by filtration and concentration under reduced pressure.[2]

Troubleshooting Emulsion Formation: During the aqueous work-up, the formation of emulsions is a common problem. To break an emulsion, the addition of a saturated solution of NaCl (brine) or a small amount of a different organic solvent can be effective.[2]

Column Chromatography: The Workhorse of Purification

Flash column chromatography is the most widely employed technique for the purification of N-alkylated trifluoromethyl anilines due to its versatility and high resolving power.[4][5][6][7]

Principle of Separation

The separation on a silica gel column is based on the differential adsorption of the components of the mixture to the stationary phase. Less polar compounds travel faster down the column with the mobile phase, while more polar compounds are retained longer.

Addressing the Basicity of Anilines

A key challenge with aniline derivatives on silica gel is their basic nature, which causes strong interactions with the acidic silanol groups on the silica surface, leading to peak tailing and potential irreversible adsorption.[1] To counteract this, a small amount of a basic modifier, such as triethylamine (TEA), is often added to the mobile phase to neutralize these acidic sites.[1]

Experimental Protocol: Purification of N-Propyl-3-(trifluoromethyl)aniline

This protocol provides a general procedure for the purification of a crude N-alkylated trifluoromethyl aniline.

Materials:

-

Crude N-propyl-3-(trifluoromethyl)aniline

-

Silica gel (100-200 mesh)

-

Hexane (non-polar eluent)

-

Ethyl acetate (polar eluent)

-

Triethylamine (optional modifier)

-

Thin Layer Chromatography (TLC) plates and chamber

-

Glass chromatography column

-

Collection tubes

Procedure:

-

TLC Analysis: Before performing the column, determine the optimal solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the desired product is between 0.2 and 0.3.[1] If significant tailing is observed, add 0.5-2% TEA to the developing solvent.

-

Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a glass column, ensuring there are no air bubbles.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder, which is then added to the top of the packed column.[1]

-

Elution: Begin eluting the column with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding more ethyl acetate (gradient elution).[2]

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-propyl-3-(trifluoromethyl)aniline.[2]

Troubleshooting Guide for Column Chromatography

| Problem | Potential Cause | Recommended Solution |

| Poor Separation | Non-optimal mobile phase polarity. | Optimize the eluent system using TLC to achieve a larger ΔRf between the product and impurities.[1] |

| Co-elution of product and N,N-dipropyl byproduct. | Use a less polar solvent system (higher hexane to ethyl acetate ratio) to improve separation.[2] | |

| Product Tailing | Strong interaction between the basic aniline and acidic silica gel. | Add a small amount of triethylamine (0.5-2%) to the mobile phase.[1] |

| Colored Impurities | Air oxidation of the aniline. | Passing the material through a short plug of silica gel with a non-polar eluent can remove colored impurities.[1] |

Workflow for Column Chromatography Purification

Caption: Workflow for the purification of N-alkylated trifluoromethyl anilines via column chromatography.

Recrystallization: For Crystalline Solids

Recrystallization is a powerful purification technique for solid N-alkylated trifluoromethyl anilines, capable of yielding highly pure crystalline material.

Principle of Recrystallization

This method relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[8]

Solvent Selection

The choice of solvent is critical for successful recrystallization. Common solvents for substituted anilines include ethanol, methanol, and water, or mixtures thereof.[8] For N-alkylated trifluoromethyl anilines, which are generally less polar, a solvent pair like ethanol/water or hexane/ethyl acetate can be effective.

Experimental Protocol: Recrystallization from Ethanol/Water

Materials:

-

Crude solid N-alkylated trifluoromethyl aniline

-

Ethanol

-

Deionized water

-

Erlenmeyer flask

-

Heating source

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

Dissolve the crude solid in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

Slowly add hot water dropwise to the boiling solution until it becomes slightly cloudy (the saturation point).[8]

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[8]

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once crystal formation is observed, place the flask in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol/water mixture.[8]

-

Dry the crystals completely.

Troubleshooting Recrystallization

| Problem | Potential Cause | Recommended Solution |

| No Crystals Form | Solution is not saturated. | Boil off some solvent to concentrate the solution. |

| Scratch the inner surface of the flask with a glass rod to induce nucleation.[8] | ||

| Add a seed crystal of the pure compound.[8] | ||

| Oiling Out | Compound's melting point is lower than the solvent's boiling point. | Lower the temperature before cooling or use a larger volume of solvent.[8] |

| The compound is too impure. | Perform a preliminary purification by another method (e.g., column chromatography). |

Decision Tree for Recrystallization

Caption: Decision-making workflow for the recrystallization of solid N-alkylated trifluoromethyl anilines.

Vacuum Distillation: For Liquid Products

For liquid N-alkylated trifluoromethyl anilines, vacuum distillation is an excellent method for purification, especially for removing non-volatile impurities and colored materials.[3]

Principle of Vacuum Distillation

By reducing the pressure, the boiling point of the liquid is lowered, allowing for distillation at a lower temperature. This is particularly useful for high-boiling compounds that might decompose at their atmospheric boiling point.

Experimental Considerations

-

Apparatus: A standard distillation apparatus with a vacuum adapter is required. For compounds with close boiling points, a Vigreux column can improve separation efficiency.[9]

-

Pressure: The pressure should be low enough to allow the compound to boil at a reasonable temperature (typically below 150 °C).

-

Bumping: To prevent bumping of the liquid during heating, a magnetic stir bar or boiling chips should be used.

General Protocol for Vacuum Distillation

-

Place the crude liquid product in a round-bottom flask with a stir bar.

-

Assemble the distillation apparatus and ensure all joints are properly sealed.

-

Slowly apply vacuum to the system.

-

Once the desired pressure is reached, begin heating the flask gently.

-

Collect the fraction that distills at a constant temperature and pressure.

-

Discontinue heating before the flask distills to dryness to avoid the concentration of potentially explosive peroxides.

Purity Assessment

After purification, it is essential to assess the purity of the N-alkylated trifluoromethyl aniline. Common analytical techniques include:

-

Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for confirming the structure and assessing the purity of the compound.[10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on both the purity and the molecular weight of the compound.

Conclusion

The successful purification of N-alkylated trifluoromethyl anilines is a critical step in their synthesis and application. By understanding the inherent challenges and applying the appropriate purification techniques as outlined in this guide, researchers can consistently obtain high-purity materials. The choice of method—column chromatography, recrystallization, or vacuum distillation—will depend on the physical state of the compound and the nature of the impurities. A systematic approach, coupled with careful execution and purity analysis, will ensure the reliability and reproducibility of experimental results.

References

- Benchchem. (2025). Optimizing N-propyl-3-(trifluoromethyl)aniline Synthesis. Benchchem Technical Support Center.

- Benchchem. (2025). Column chromatography conditions for purifying 4-Bromo-3-(trifluoromethyl)aniline. Benchchem Technical Support Center.

- Benchchem. (n.d.). Preventing over-alkylation in N-propyl-3-(trifluoromethyl)aniline synthesis. Benchchem Technical Support Center.

- Benchchem. (n.d.). Isotopic Enrichment of 4-(Trifluoromethyl)aniline-d4: A Technical Guide. Benchchem Technical Support Center.

- SIELC Technologies. (n.d.). Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column. SIELC.

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-.

- Benchchem. (2025). Removal of impurities from 4-Fluoro-2-methoxy-N-methylaniline. Benchchem Technical Support Center.

- Google Patents. (n.d.).

- The Journal of Organic Chemistry. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods.

- NIH. (2016, January 19).

- Sigma-Aldrich. (n.d.). N-Ethyl-4-(trifluoromethyl)aniline.

- SciSpace. (2016, January 19).

- IUCr Journals. (2025, April 15). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline.

- Benchchem. (2025, December). Recrystallization of Substituted Anilines. Benchchem Technical Support Center.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Alkylation of 3-(trifluoromethyl)aniline

Ticket ID: T-CF3-ANILINE-OPT Status: Open Assigned Specialist: Senior Application Scientist[1]

Diagnostic Assessment: Why is your yield low?

Before changing your protocol, you must diagnose the root cause. 3-(trifluoromethyl)aniline (CAS: 98-16-8) is not a standard aniline; it is an electron-deficient nucleophile .[1]

The trifluoromethyl group (

-

The Consequence: The lone pair on the nitrogen is less available for nucleophilic attack compared to unsubstituted aniline.

-

The Trap: To compensate for this sluggishness, researchers often increase temperature or use stronger alkylating agents. This leads to the Selectivity Paradox :

-

Once the first alkyl group adds, it donates electron density (+

effect), making the product (secondary amine) more nucleophilic than the starting material. -

Result: The reaction runs away to the dialkylated (tertiary) or quaternary ammonium salt, leaving you with a low yield of the desired mono-alkylated product and a difficult purification.

-

Decision Matrix: Selecting the Right Protocol

Do not blindly follow a standard

Figure 1: Decision matrix for selecting the optimal alkylation strategy based on available reagents.

Optimized Protocols

Method A: The "Cesium Effect" (For Alkyl Halides)

Use this if you must use an alkyl halide (R-X) and require mono-alkylation.

Standard bases like

Protocol:

-

Stoichiometry:

-

Solvent: Anhydrous DMF (0.2 M concentration).

-

Procedure:

-

Dissolve aniline and

in DMF.[1] Stir for 15 min at RT.[1] -

Add Alkyl Halide dropwise over 30 minutes (dilute in small amount of DMF if solid).

-

Heat to 60°C . Monitor by TLC/LCMS every hour.

-

Stop point: Quench when the alkyl halide is consumed, even if aniline remains. Do not chase full conversion of the aniline.

-

Why this works: The excess aniline acts as a buffer.[1] The

Method B: Reductive Amination (The Gold Standard)

Use this for the highest possible yield of mono-alkylated product.

This method bypasses the

Protocol:

-

Reagents:

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

-

Procedure:

-

Mix aniline, aldehyde, and AcOH in DCE. Stir for 30-60 mins to equilibrate imine formation.

-

Add STAB in one portion.[1]

-

Stir at RT for 4-12 hours.

-

Quench: Saturated

solution.

-

Technical Note: The

Figure 2: Mechanism of Reductive Amination showing the critical role of acid activation.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Starting material remains, but Alkyl Halide is gone. | Elimination of the alkyl halide (E2 reaction). | The base is acting as a nucleophile/base on the halide. Switch to Method B (Reductive Amination) or lower the temperature and use a less bulky base. |

| High levels of Dialkylation. | "Runaway" reaction due to product activation.[1] | 1. Increase Aniline equivalents to 2.0.2. Switch base to |

| No reaction (Method B). | Imine formation failed due to low nucleophilicity.[1] | Add Acetic Acid (1-2 equiv) or use a stronger Lewis Acid like |

| Emulsion during workup. | Fluorinated compounds often act as surfactants.[1] | Do not shake vigorously.[1] Filter through Celite before separation.[1] Use Brine mixed with a small amount of MeOH.[1] |

Frequently Asked Questions (FAQs)

Q: Can I use NaBH4 instead of STAB for reductive amination?

A: Yes, but with a caveat.

Q: Why is my yield lower with 3-(trifluoromethyl)aniline compared to 4-(trifluoromethyl)aniline? A: While both are electron-withdrawing, the meta position (3-position) transmits the inductive effect without the resonance stabilization that might occur in the para position for certain intermediates. However, the steric hindrance at the meta position is generally low. The issue is almost exclusively electronic deactivation.[1]

Q: I need to use a secondary alkyl halide (e.g., Isopropyl bromide). Direct alkylation yields are <10%. A: Secondary halides are prone to elimination (forming propene), especially with weak nucleophiles like your aniline.

-

Solution: Do not use the halide. Use Acetone and Reductive Amination (Method B).[1] It is significantly more efficient for installing isopropyl groups on deactivated anilines.[1]

References

-

Castillo, J.C., et al. "Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines."[1][5] European Journal of Organic Chemistry, vol. 2016, no.[5] 22, 2016, pp. 3824–3835.[5]

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.

-

Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, vol. 57, no. 37, 2001, pp. 7785-7811.

Sources

troubleshooting unreactive neopentyl halides in nucleophilic substitution

Current Status: ONLINE Ticket Type: Advanced Synthesis Troubleshooting Subject: Overcoming Unreactive Neopentyl Halides in Nucleophilic Substitution

Executive Summary: The "Beta-Wall" Paradox

Welcome to the NRSC. If you are reading this, you are likely staring at a reaction flask containing a neopentyl halide (1-halo-2,2-dimethylpropane) that refuses to react, or worse, has yielded a complex mixture of rearranged olefins.

You are encountering the Neopentyl Effect : a kinetic dead-end where the

This guide provides the diagnostic logic and experimental protocols to bypass this kinetic trap.

Module 1: Diagnostic Hub – Why Your Reaction Failed

Before attempting a fix, confirm the failure mode. Neopentyl systems fail via two distinct mechanisms depending on your conditions.

The

Blockade (Steric Hindrance)

In a classical

-

The Problem: The three

-methyl groups of the tert-butyl moiety act as a "shield," physically blocking the trajectory of the incoming nucleophile. -

Observation: No reaction, or extremely slow recovery of starting material.

The

Trap (Rearrangement)

If you force ionization (Lewis acids, protic solvents), the primary carbocation is too unstable to persist.

-

The Problem: A rapid 1,2-methyl shift occurs (Wagner-Meerwein rearrangement) to form a stable tertiary carbocation (tert-amyl cation).

-

Observation: Formation of rearranged ethers or alkenes (2-methyl-2-butene).

Figure 1: Mechanistic bifurcation of neopentyl halides. The

Module 2: Troubleshooting & Protocols

Scenario A: I strictly need the direct substitution product (No Rearrangement).

Target:

Protocol 1: The "Super-Solvent" Force To overcome the steric barrier without triggering rearrangement, you must maximize the energy of the nucleophile while minimizing solvation shells.

-

Solvent: HMPA (Hexamethylphosphoramide) or DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone). These polar aprotic solvents strip cations, leaving "naked," highly reactive anions.

-

Substrate Modification: Convert the halide to a Triflate (OTf) . Triflates are superior leaving groups (

–

| Parameter | Recommendation | Rationale |

| Leaving Group | Triflate (-OTf) > Tosylate (-OTs) > Iodide (-I) | Super-leaving groups lower the activation energy barrier ( |

| Nucleophile | Azide ( | Linear, rod-like nucleophiles penetrate the steric shield better than bulky alkoxides. |

| Solvent | DMPU or DMSO (dry) | Destabilizes the ground state of the nucleophile, increasing reactivity. |

| Temperature | 80–120 °C | Sufficient thermal energy is required to surmount the steric |

Step-by-Step Workflow:

-

Activation: Convert Neopentyl Alcohol to Neopentyl Triflate using

and Pyridine in -

Substitution: Dissolve Neopentyl Triflate in anhydrous DMPU (0.5 M).

-

Addition: Add 2.0 equiv of

(or other linear nucleophile). -

Reaction: Heat to 80°C under Argon. Monitor by GC-MS.

-

Workup: Dilute with ether, wash extensively with water (to remove DMPU).

Scenario B: I am seeing rearranged products. How do I stop it?

Diagnosis: You are likely using Lewis acids (Ag+,

The Fix:

You must suppress ionization. If you are using silver salts (e.g.,

-

Stop using protic solvents (EtOH, MeOH,

). -

Switch to strictly bimolecular conditions (Scenario A).

-

Alternative: If the

force fails, you must abandon nucleophilic substitution entirely and use Radical Chemistry .

Protocol 2: Radical Substitution (The "Backdoor" Entry) Radicals are less sensitive to steric hindrance than nucleophiles because they do not require backside attack geometry; they react via atom abstraction or addition.

-

Reaction: Barton-McCombie Deoxygenation (if starting from alcohol) or Radical Halogenation.

-

Mechanism:

(Neopentyl radical) is primary but does not rearrange as essentially as the cation.

Module 3: FAQ - Common User Pitfalls

Q1: Can I use the Finkelstein reaction (NaI/Acetone) to make neopentyl iodide? A: Theoretically, yes, but it is agonizingly slow. Neopentyl bromide reacts with NaI in acetone ~20,000x slower than n-propyl bromide. If you must do this, use pressure tubes and elevated temperatures (100°C+), but be warned: elimination to isobutylene is a major competitor.

Q2: Why not just use strong base (NaOEt) and heat?

A: This is the classic trap. Strong bases with neopentyl halides favor E2 Elimination (if any

Q3: I see a product with a tertiary ether. What happened?

A: You triggered the

-

Ionization of Neopentyl-X

Primary Cation. -

1,2-Methyl Shift

Tert-Amyl Cation. -

Solvent capture (e.g., EtOH)

Tert-amyl ethyl ether. This confirms your solvent was too ionizing.

Module 4: Advanced Pathway Visualization

The following diagram illustrates the "Escape Route" via rearrangement, which you usually want to avoid unless synthesizing tert-amyl derivatives.

Figure 2: The Wagner-Meerwein rearrangement pathway. Once ionization occurs, the 1,2-methyl shift is virtually instantaneous, precluding direct substitution.

References

-

Dostrovsky, I., & Hughes, E. D. (1946).[1] Mechanism of substitution at a saturated carbon atom. Part XXVI. The role of steric hindrance.[1][2][3][4][5][6][7][8][9][10][11] Journal of the Chemical Society, 157-161.[1][4] Link[1]

- Daub, G. W., et al. (1986). The use of triflates in the synthesis of neopentyl derivatives. Tetrahedron Letters, 27(52), 6311-6314.

-

Whitmore, F. C., & Fleming, G. H. (1933). The Neopentyl Rearrangement. Journal of the American Chemical Society, 55(10), 4161–4162. Link

-

Master Organic Chemistry. (2012). The SN2 Mechanism - Steric Hindrance.[1][3][4][5][7][9][12] Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Mechanism of Nucleophilic Substitution - SN2 [chemedx.org]

- 6. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 8. askthenerd.com [askthenerd.com]

- 9. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 10. quora.com [quora.com]

- 11. quora.com [quora.com]

- 12. Chapter 8 Notes [web.pdx.edu]

Comparative Guide: Distinguishing N-Neopentyl vs. N-Propyl Aniline Derivatives by NMR

Executive Summary

In medicinal chemistry, the distinction between N-propyl and N-neopentyl substituents on aniline scaffolds is critical. While both are lipophilic alkyl groups, they possess vastly different metabolic profiles.[1] The neopentyl group is frequently employed to block metabolic

This guide provides a definitive protocol for distinguishing these derivatives using

Structural Analysis & Spin Systems

To interpret the spectra, one must understand the connectivity that dictates the splitting patterns.

The N-Propyl Spin System

The propyl chain (

-

(A): Coupled to the central methylene (

-

Central

(B): Coupled to both the -

Terminal

(C): Coupled to the central methylene.[1] Appears as a Triplet.

The N-Neopentyl Spin System

The neopentyl group (

-

(A): No vicinal protons (

-

Quaternary Carbon: No protons.[1] Silent in

NMR. -

Terminal

-Butyl (B): Nine equivalent protons with no vicinal neighbors.[1] Appears as a tall, intense Singlet.

Structural Visualization (DOT)

Figure 1: Spin-spin coupling topology. Blue nodes indicate the continuous coupling of the propyl chain. Red nodes highlight the magnetic isolation in the neopentyl chain caused by the quaternary carbon.

Comparative Data: NMR

The following data is based on standard

| Feature | N-Propyl Aniline | N-Neopentyl Aniline | Differentiation Logic |

| 3.0 – 3.15 ppm Multiplicity: Triplet ( | 2.8 – 2.95 ppm Multiplicity: Singlet Integral: 2H | Primary Indicator. The neopentyl singlet proves the absence of | |

| 1.6 – 1.7 ppm Multiplicity: Sextet (Multiplet)Integral: 2H | Absent (Replaced by Quaternary C) | Presence of a multiplet in the 1.5–1.8 range confirms the propyl chain.[1] | |

| Terminal Methyl | 0.9 – 1.0 ppm Multiplicity: Triplet Integral: 3H | 0.9 – 1.0 ppm Multiplicity: Singlet Integral: 9H | Secondary Indicator. Look for the integral ratio (3H vs 9H) and splitting.[1] |

| Aromatic Region | 6.5 – 7.2 ppm (Multiplets) | 6.5 – 7.2 ppm (Multiplets) | Not diagnostic; electronic effects of alkyl groups are similar.[1] |

| NH Proton | 3.5 – 4.0 ppm (Broad) | 3.5 – 4.5 ppm (Broad) | Neopentyl NH may be slightly deshielded due to steric compression, but unreliable.[1] |

Note: Chemical shifts (

) are referenced to TMS (0.00 ppm). Values may fluctuateppm depending on concentration and solvent effects.[1]

Experimental Protocol

Sample Preparation

To ensure sharp coupling constants, remove traces of acid or paramagnetic impurities.[1]

-

Solvent: Use

(Chloroform-d) neutralized with basic alumina or stored over silver foil to prevent HCl formation (which broadens amine peaks).[1] -

Concentration: 10–15 mg of sample in 0.6 mL solvent. High concentrations can cause viscosity broadening; low concentrations reduce signal-to-noise for the

satellites.[1] -

Shimming: Critical for resolving the triplet vs. singlet.[1] Ensure the TMS peak width at half-height is

Hz.[1]

Acquisition Parameters

-

Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).[1]

-

Scans (NS): 16 scans are sufficient for

.[1] -

Relaxation Delay (D1): Set to

s to ensure accurate integration of the methyl protons.

Analytical Workflow (Decision Tree)

Figure 2: Step-by-step logic for assigning the alkyl substituent based on multiplicity.

Advanced Confirmation: NMR & DEPT

If the proton spectrum is ambiguous (e.g., due to overlapping impurity signals),

| Carbon Type | N-Propyl | N-Neopentyl | DEPT-135 Phase |

| ~45-48 ppm | ~50-55 ppm | Down (Negative) | |

| Central | ~22 ppm | Absent | Down (Negative) |

| Quaternary C | Absent | ~30-32 ppm | Silent (Invisible) |

| Methyl ( | ~11 ppm (1C) | ~27 ppm (3C) | Up (Positive) |

The "Smoking Gun":

Run a standard

-

N-Propyl: Shows two negative peaks (

) and one positive peak ( -

N-Neopentyl: Shows one negative peak (

) and one intense positive peak (

References

-

SDBS (Spectral Database for Organic Compounds). N-Propylaniline (No. 622-80-0) & General Alkyl Aniline Data.[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] [Link][1]

-

Reich, H. J. Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[1] (Standard reference for alkyl coupling patterns). [Link][1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1][2] (Standard text for spin system analysis). [Link][1]

-

Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents."[1] J. Org.[1][3] Chem. 1997, 62, 21, 7512–7515.[1] (Essential for ruling out solvent peaks like n-hexane which can mimic propyl chains).[1] [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: N-(2,2-dimethylpropyl)-3-(trifluoromethyl)aniline

[1]

Executive Safety Assessment